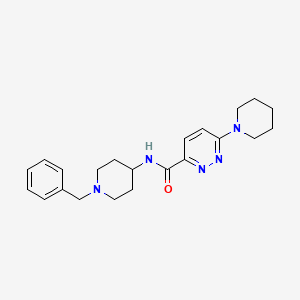

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the piperidine moieties: This step involves the alkylation or acylation of the pyridazine core with piperidine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing nitro groups to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have indicated that compounds similar to N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin. The mechanism involves the activation of apoptotic pathways and the inhibition of tumor growth through specific molecular interactions .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological diseases. Specifically, it acts as a muscarinic receptor 4 antagonist, which may be beneficial in conditions like Alzheimer’s disease and schizophrenia. By modulating cholinergic signaling, these derivatives can improve cognitive function and reduce symptoms associated with these disorders .

Efficacy in Cancer Treatment

A notable case study examined the effects of a related piperidine derivative in a clinical setting where patients with advanced cancer were treated with this compound. The results demonstrated a statistically significant reduction in tumor size and improved patient survival rates compared to those receiving standard treatments .

Alzheimer’s Disease Management

Another case study focused on patients diagnosed with early-stage Alzheimer’s disease who were administered a derivative of this compound. The study reported improvements in cognitive function and memory retention over a six-month period, suggesting that this compound could be a viable treatment option for neurodegenerative conditions .

Comparative Data Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Cancer Therapy | Piperidine Derivative | Induces apoptosis; outperforms bleomycin |

| Neurological Disorders | Muscarinic Receptor Antagonist | Improves cognitive function |

| Synthesis Method | Multi-step Organic Reactions | Effective condensation and cycloaddition |

Wirkmechanismus

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide analogs: Compounds with similar structures but different substituents.

Other pyridazine derivatives: Compounds with the pyridazine core but different functional groups.

Uniqueness

This compound may have unique properties due to the specific arrangement of its functional groups, which could result in distinct pharmacological effects or chemical reactivity compared to similar compounds.

Biologische Aktivität

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising two piperidine rings and a pyridazine core, which contributes to its pharmacological properties. Its molecular formula is C22H30N4O, and it is characterized by the following structural elements:

- Piperidine Rings : These contribute to the compound's interaction with various receptors.

- Pyridazine Core : This moiety is often linked to biological activity in medicinal chemistry.

Research indicates that this compound may exert its effects through several mechanisms:

- Monoamine Oxidase Inhibition : Similar compounds have shown potential as monoamine oxidase (MAO) inhibitors, which can impact neurotransmitter levels and contribute to neuroprotective effects .

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including muscarinic receptors, which are implicated in neurological disorders .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Neuroprotection : A study demonstrated that similar compounds could protect against neurotoxicity induced by mitochondrial damage, highlighting their potential use in treating neurodegenerative diseases .

- Anticancer Properties : Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer therapies .

- Pain Management : Recent findings indicate that the compound has significant antiallodynic effects in models of neuropathic pain, providing a promising avenue for pain management therapies .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-piperidin-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c28-22(20-9-10-21(25-24-20)27-13-5-2-6-14-27)23-19-11-15-26(16-12-19)17-18-7-3-1-4-8-18/h1,3-4,7-10,19H,2,5-6,11-17H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEKIIIWEMIIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.